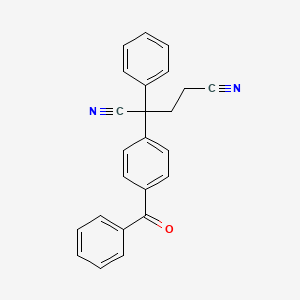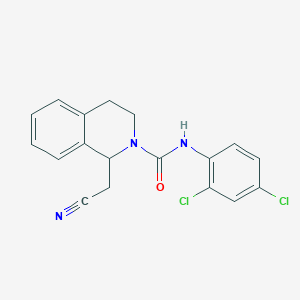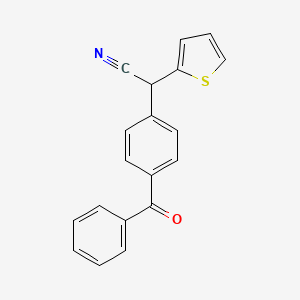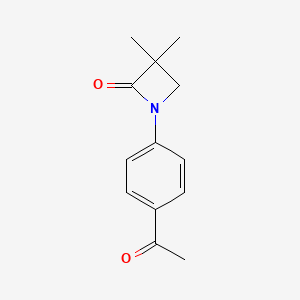
5-chloro-1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
Overview
Description
The compound “5-chloro-1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide” is a chemical substance with the CAS Number: 339024-38-3 . It has a molecular weight of 298.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 230.5-231.5°C . Other physical and chemical properties like boiling point, density, and pKa are not available in the current resources.Scientific Research Applications
Synthesis and Applications in Polymer Chemistry
- A study by Kimura, Konno, and Takahashi (1992) explored the use of a condensing agent derived from β-N-acetyl-phenylhydrazine for the synthesis of amides and polyamides, demonstrating its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
Crystal Structure Analysis and Molecular Conformations
- Research by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of certain anticonvulsant enaminones, providing insight into the conformation of molecules including pyridine derivatives (Kubicki, Bassyouni, & Codding, 2000).
Development of Novel Pharmaceutical Compounds
- Al-Issa (2012) conducted a study on the synthesis of new pyridine and fused pyridine derivatives, which is relevant for the development of various pharmaceutical compounds (Al-Issa, 2012).
Investigations in Heterocyclic Chemistry
- A 1986 study by Buurman and Plas explored the imination of N-methylpyridinium salts, contributing to the field of heterocyclic chemistry and the synthesis of compounds like nudiflorine (Buurman & Plas, 1986).
Exploration of Molecular Interactions and Bonding
- Zhang et al. (2006) synthesized a compound similar in structure for analysis, contributing to the understanding of molecular interactions and hydrogen bonding (Zhang, Zhang, Tu, & Jia, 2006).
Antibacterial Drug Development
- Devi et al. (2018) synthesized novel compounds containing pyrrolidine and methylamino residues, aiming for potential antibacterial drug applications (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Synthetic Pathways in Organic Chemistry
- Research by Kim and Santilli (1971) on the synthesis and reactions of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds adds to the knowledge of synthetic pathways in organic chemistry (Kim & Santilli, 1971).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-23(17-5-3-2-4-6-17)19(25)15-11-18(22)20(26)24(13-15)12-14-7-9-16(21)10-8-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQJOBVDFPILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-chlorobenzyl)-N-methyl-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036174.png)
![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](4-methoxyphenyl)methanone](/img/structure/B3036177.png)


![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)
